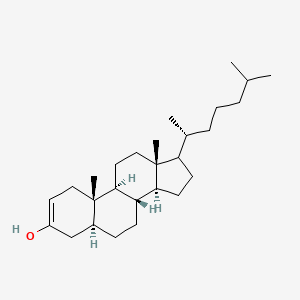
(3beta,5alpha)Cholesten-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(3beta,5alpha)Cholesten-3-ol can be synthesized from cholesterol through the action of intestinal microorganisms . The synthetic route involves the reduction of cholesterol, which can be achieved using various reducing agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective reduction of the cholesterol molecule to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reduction processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(3beta,5alpha)Cholesten-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different sterol derivatives.
Substitution: Various functional groups can be substituted onto the molecule, altering its chemical properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various sterol derivatives, such as cholestanol and other hydroxylated sterols. These products have distinct biological and chemical properties that are useful in various applications .
Scientific Research Applications
(3beta,5alpha)Cholesten-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3beta,5alpha)Cholesten-3-ol involves its interaction with various molecular targets and pathways. It is derived from cholesterol by the action of intestinal microorganisms and is known to induce the formation of gallstones in the presence of sodium ions . The compound’s effects on cell signaling and membrane structure are mediated through its interaction with lipid bilayers and specific receptor proteins .
Comparison with Similar Compounds
Similar Compounds
Cholestanol: Another cholestanoid with similar structural features but different stereochemistry.
Dihydrocholesterol: A reduced form of cholesterol with distinct biological properties.
Zymostanol: A sterol intermediate in the biosynthesis of cholesterol.
Uniqueness
(3beta,5alpha)Cholesten-3-ol is unique due to its specific stereochemistry and the presence of a beta-hydroxy group at position 3. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
101462-56-0 |
|---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,18-20,22-25,28H,6-12,14-17H2,1-5H3/t19-,20+,22+,23?,24+,25+,26+,27-/m1/s1 |
InChI Key |
DXZKLKLWYDXLPZ-MVARVOABSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
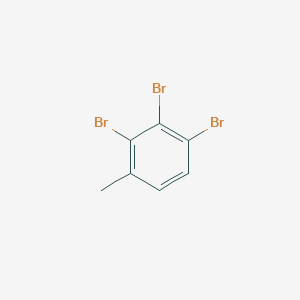
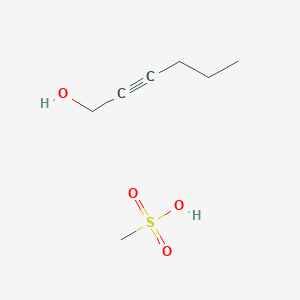
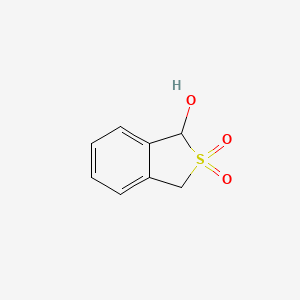
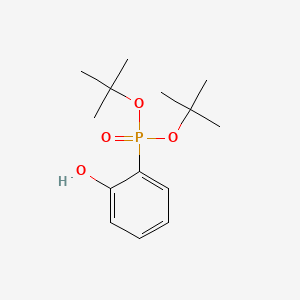

![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
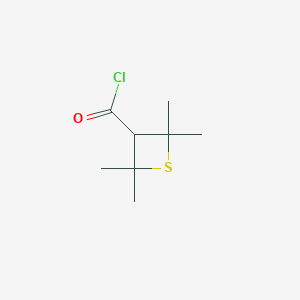
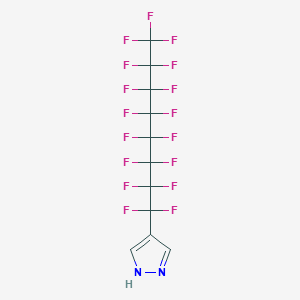
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
